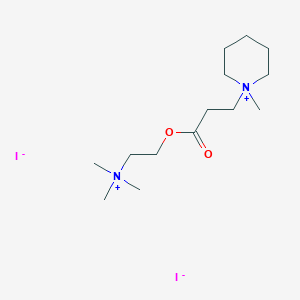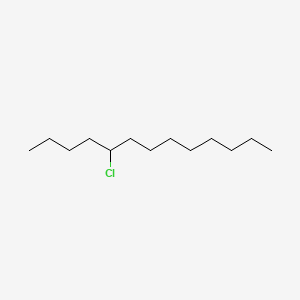
Chlorotridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to almost colorless liquid with a specific gravity of 0.87 at 20°C and a boiling point of 126°C at 5 mmHg. This compound is primarily used in organic synthesis and has various applications in industrial and research settings.
Méthodes De Préparation
Chlorotridecane is typically synthesized through the chlorination of tridecane. . The reaction conditions generally include maintaining a controlled temperature and pressure to ensure the efficient production of this compound. Industrial production methods often involve large-scale chlorination processes with stringent safety measures due to the hazardous nature of chlorine gas.
Analyse Des Réactions Chimiques
Chlorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Dehydrohalogenation: When exposed to hot metal surfaces, this compound can undergo dehydrohalogenation, leading to the formation of chlorinated olefins.
Oxidation and Reduction: this compound can also be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield tridecanol.
Applications De Recherche Scientifique
Chlorotridecane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Industrial Applications: this compound is utilized in the production of surfactants, detergents, and emulsifiers.
Environmental Research: Studies have investigated the transformation of chlorinated paraffins, such as this compound, to chlorinated olefins during metal work and thermal exposure.
Analytical Methods: It is used in the development of analytical methods for the determination of chlorine dioxide and other chlorine compounds.
Mécanisme D'action
The mechanism of action of chlorotridecane primarily involves its reactivity as a chlorinated alkane. The chlorine atom in this compound makes it a good leaving group, facilitating various substitution and elimination reactions. In industrial settings, its transformation during thermal exposure involves dehydrohalogenation, leading to the formation of chlorinated olefins.
Comparaison Avec Des Composés Similaires
Chlorotridecane can be compared with other chlorinated alkanes such as:
- Chlorododecane (C12H25Cl)
- Chlorotetradecane (C14H29Cl)
- Chloropentadecane (C15H31Cl)
What sets this compound apart is its specific chain length and the resulting physical and chemical properties. For instance, its boiling point and reactivity can differ significantly from those of chlorododecane or chlorotetradecane due to the variation in carbon chain length.
Propriétés
Numéro CAS |
34214-84-1 |
|---|---|
Formule moléculaire |
C13H27Cl |
Poids moléculaire |
218.80 g/mol |
Nom IUPAC |
5-chlorotridecane |
InChI |
InChI=1S/C13H27Cl/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h13H,3-12H2,1-2H3 |
Clé InChI |
HLFUZAIUGZYFDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


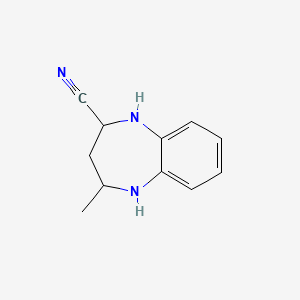


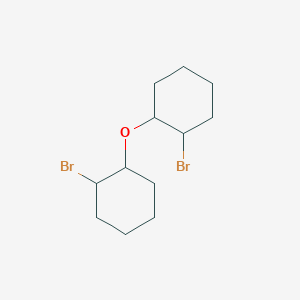
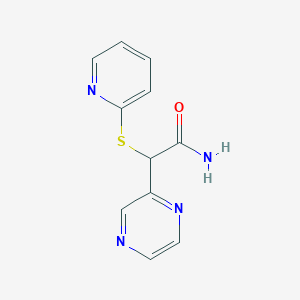
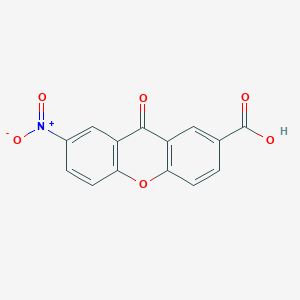

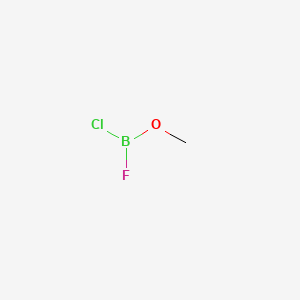

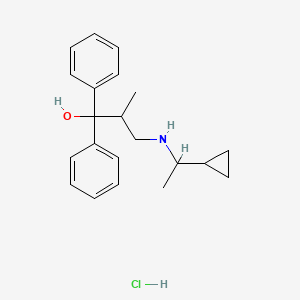
![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


